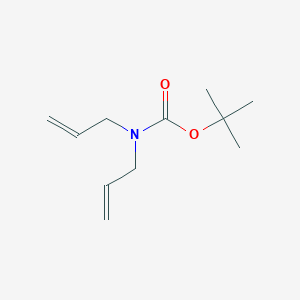
tert-Butyl N,N-diallylcarbamate
Descripción general
Descripción
Tert-Butyl N,N-diallylcarbamate is a protected amine . It has a linear formula of (H2C=CHCH2)2NCO2C(CH3)3 . The CAS Number is 151259-38-0 .
Molecular Structure Analysis
The molecular structure of tert-Butyl N,N-diallylcarbamate is represented by the formula (H2C=CHCH2)2NCO2C(CH3)3 . The molecular weight is 197.27 .Chemical Reactions Analysis
Tert-Butyl N,N-diallylcarbamate is known to undergo ring-closing metathesis (RCM) reactions in the presence of Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .Physical And Chemical Properties Analysis
Tert-Butyl N,N-diallylcarbamate is a liquid at room temperature . It has a boiling point of 75°C at 1.5 mmHg and a density of 0.914 g/mL at 25°C .Aplicaciones Científicas De Investigación
-
Synthesis of Heterocyclic Compounds
-
Ring-Closing Metathesis (RCM) Reactions
- Field : Organic Chemistry
- Application : tert-Butyl N,N-diallylcarbamate is used in ring-closing metathesis (RCM) reactions . RCM is a powerful method for the formation of cyclic alkenes.
- Method : The RCM reactions of tert-Butyl N,N-diallylcarbamate were reported to be carried out in the presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .
-
Synthesis of Isoxazolidines
-
Synthesis of 5-Substituted Thiazolidin-2-Ones
-
Synthesis of Isoxazolidines
-
Synthesis of 5-Substituted Thiazolidin-2-Ones
Safety And Hazards
Tert-Butyl N,N-diallylcarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
tert-butyl N,N-bis(prop-2-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPHUBKNVVTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408412 | |
| Record name | tert-Butyl N,N-diallylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N,N-diallylcarbamate | |
CAS RN |
151259-38-0 | |
| Record name | tert-Butyl N,N-diallylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



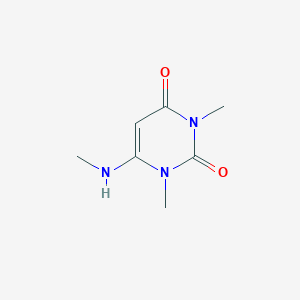
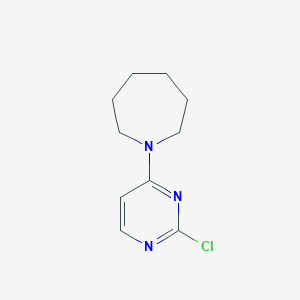
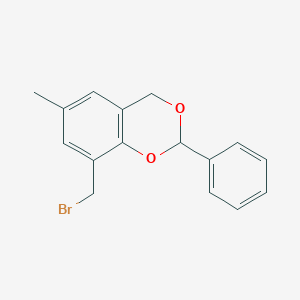
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
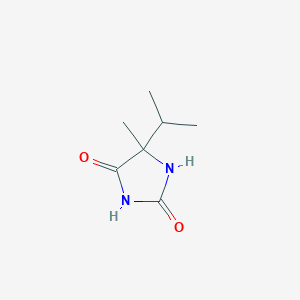
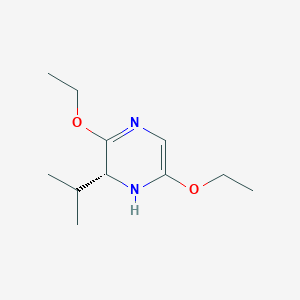
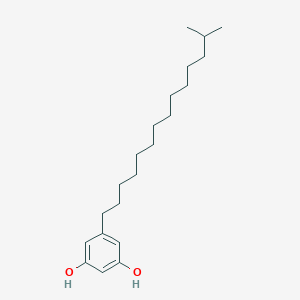
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
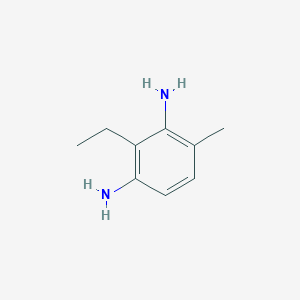
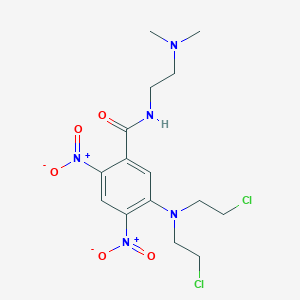
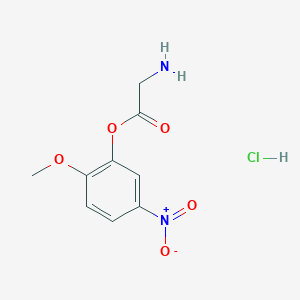
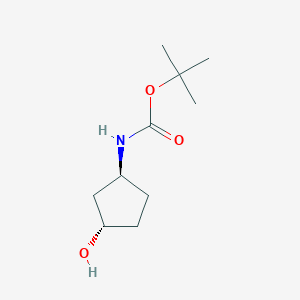
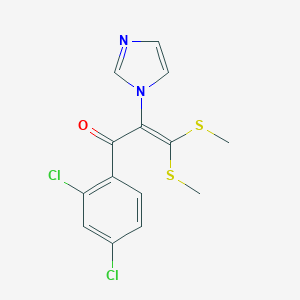
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)